molecular formula C33H57N4O6P B12297373 (S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)

(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)

Cat. No.: B12297373
M. Wt: 636.8 g/mol
InChI Key: LJGDSLPLEQGNPI-TTWKNDKESA-N
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Description

(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphoric acid ester linked to a long-chain fatty acid amide and a pyridine-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt) typically involves multiple steps. The process begins with the preparation of the fatty acid amide, followed by the introduction of the phosphoric acid ester group. The final step involves the addition of the pyridine-substituted phenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The ester and amide groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in cell signaling and membrane interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt) is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological systems and chemical environments in ways that similar compounds may not, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C33H57N4O6P

Molecular Weight

636.8 g/mol

IUPAC Name

diazanium;[2-[[(E)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate

InChI

InChI=1S/C33H51N2O6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-33(36)35-31(28-41-42(37,38)39)26-29-21-23-32(24-22-29)40-27-30-19-17-18-25-34-30;;/h9-10,17-19,21-25,31H,2-8,11-16,20,26-28H2,1H3,(H,35,36)(H2,37,38,39);2*1H3/b10-9+;;

InChI Key

LJGDSLPLEQGNPI-TTWKNDKESA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

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